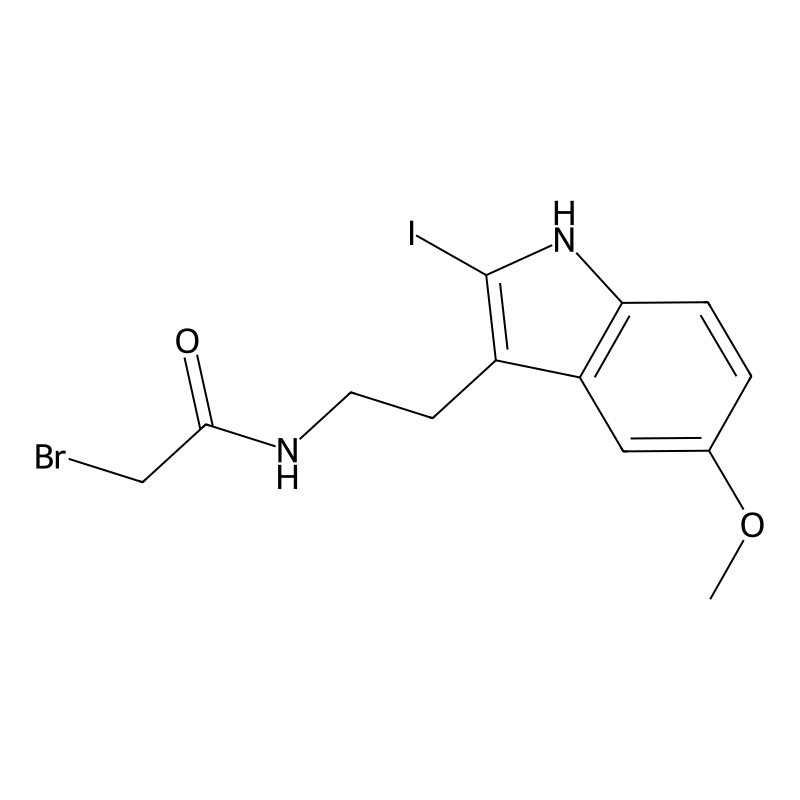

N-Bromoacetyl-2-iodo-5-methoxytryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Bromoacetyl-2-iodo-5-methoxytryptamine is a synthetic compound with the molecular formula and a molecular weight of approximately 373.07 g/mol. This compound is a derivative of 5-methoxytryptamine, which is structurally related to melatonin, a hormone involved in regulating sleep-wake cycles. The presence of bromine and iodine atoms in its structure enhances its biological activity, making it an important subject of study in pharmacology and medicinal chemistry .

This compound exhibits significant biological activity, particularly as a ligand for melatonin receptors. Research indicates that N-Bromoacetyl-2-iodo-5-methoxytryptamine acts as an irreversible ligand for the melatonin receptor MT2, which plays a crucial role in regulating circadian rhythms and sleep patterns. Its ability to alkylate and constitutively activate this receptor suggests potential therapeutic applications in sleep disorders and other melatonin-related conditions . Additionally, it has shown effects on serotonin receptors, indicating a broader pharmacological profile .

The synthesis of N-Bromoacetyl-2-iodo-5-methoxytryptamine typically involves the following steps:

- Starting Material Preparation: The synthesis begins with 5-methoxytryptamine as the base compound.

- Bromination: Bromine is introduced to the compound through electrophilic substitution to form N-bromoacetyl derivatives.

- Iodination: Iodine is then added to achieve the 2-iodo substitution.

- Acetylation: The final step involves acetylation to form N-bromoacetyl-2-iodo-5-methoxytryptamine.

These steps may vary slightly depending on specific laboratory protocols but generally follow these principles .

N-Bromoacetyl-2-iodo-5-methoxytryptamine has several potential applications:

- Pharmacological Research: It is used in studies investigating melatonin receptor functions and their role in circadian biology.

- Therapeutic Development: Due to its activity at melatonin receptors, it may be explored for developing treatments for sleep disorders and mood regulation.

- Chemical Biology: The compound serves as a tool for probing biological pathways involving serotonin and melatonin signaling .

Studies have demonstrated that N-Bromoacetyl-2-iodo-5-methoxytryptamine interacts with various receptors beyond melatonin, including serotonin receptors. Its binding affinity and functional activity have been characterized through radiolabeled binding assays and functional assays in cellular models. These studies reveal its potential as a lead compound for developing drugs targeting these receptors .

N-Bromoacetyl-2-iodo-5-methoxytryptamine shares structural similarities with several other compounds, particularly those related to tryptamines and melatonin analogs. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Methoxytryptamine | Core tryptamine structure | Lacks halogen substituents; less potent at receptors |

| Melatonin (N-acetyl-5-methoxytryptamine) | Similar core structure | Natural hormone; broader physiological roles |

| 2-Iodomelatonin | Iodinated derivative | More selective for melatonin receptors |

| N-Benzyl-5-methoxytryptamine | Tryptamine derivative | Enhanced activity at serotonin receptors |

N-Bromoacetyl-2-iodo-5-methoxytryptamine stands out due to its unique combination of halogen substituents and its irreversible binding characteristics at melatonin receptors, which may provide advantages in therapeutic contexts where sustained receptor activation is beneficial .